1-(3,4-Dimethylphenyl)-3-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(3,4-Dimethylphenyl)-3-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a thiadiazole ring and fluorobenzyl group, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acid derivatives, under acidic or basic conditions.
Introduction of Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using fluorobenzyl halides and suitable nucleophiles.
Coupling with Urea Derivative: The final step involves coupling the thiadiazole derivative with a urea derivative, such as 3,4-dimethylphenyl isocyanate, under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles or electrophiles, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action.
Industry: It may find applications in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Interaction: The compound may bind to DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-[5-(2-chlorobenzyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
1-(3,4-Dimethylphenyl)-3-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.
1-(3,4-Dimethylphenyl)-3-[5-(2-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea: Similar structure with a nitrobenzyl group instead of a fluorobenzyl group.
Uniqueness
The presence of the fluorobenzyl group in 1-(3,4-Dimethylphenyl)-3-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea imparts unique chemical and biological properties, such as increased lipophilicity and potential interactions with fluorine-specific binding sites. This makes the compound distinct from its analogs and may contribute to its specific applications and effects.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-11-7-8-14(9-12(11)2)20-17(24)21-18-23-22-16(25-18)10-13-5-3-4-6-15(13)19/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIMYEJAGGTCCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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